molecular formula C22H22N2O2 B214189 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

カタログ番号 B214189
分子量: 346.4 g/mol
InChIキー: JBTYLSFKVSPVOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

作用機序

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide binds irreversibly to BTK and inhibits its kinase activity. BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cell malignancies. By blocking BTK activity, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide disrupts downstream signaling pathways and induces cell death in B-cell malignancies.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to inhibit B-cell receptor signaling and downstream pathways, including AKT and NF-κB. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapy agents in preclinical models of B-cell malignancies.

実験室実験の利点と制限

One advantage of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is its high potency and selectivity for BTK. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. However, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has not been tested in clinical trials and its safety and efficacy in humans are unknown.

将来の方向性

For 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide include testing its efficacy in combination with other chemotherapy agents in preclinical models of B-cell malignancies. In addition, the development of more soluble analogs of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide may improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the use of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in other B-cell disorders, such as autoimmune diseases and immunodeficiencies, warrants further investigation.

合成法

The synthesis of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylmethylamine to produce 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. This intermediate is then reacted with 4-chloroquinoline-6-carboxylic acid to yield 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.

科学的研究の応用

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has potent antitumor activity in mouse models of CLL and MCL.

特性

製品名

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

分子式

C22H22N2O2

分子量

346.4 g/mol

IUPAC名

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-8-10-16(11-9-15)21-13-19(18-6-2-3-7-20(18)24-21)22(25)23-14-17-5-4-12-26-17/h2-3,6-11,13,17H,4-5,12,14H2,1H3,(H,23,25)

InChIキー

JBTYLSFKVSPVOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

正規SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。